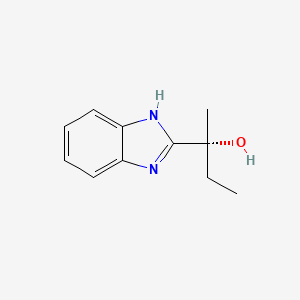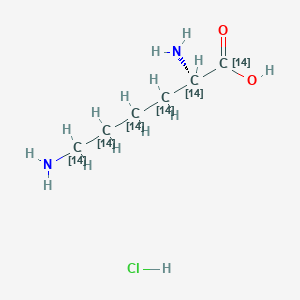
L-Lysine-UL-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine-UL-14C is a radiolabeled form of the essential amino acid L-lysine, where the carbon atoms are uniformly labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research to trace metabolic pathways and study protein synthesis, degradation, and turnover.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Lysine-UL-14C can be synthesized through microbial fermentation using genetically modified strains of bacteria such as Corynebacterium glutamicum. The bacteria are cultured in a medium containing a carbon-14 labeled substrate, such as glucose or acetate, which is incorporated into the lysine during biosynthesis .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration to optimize the yield of L-lysine. After fermentation, the lysine is extracted and purified using techniques such as ion exchange chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine-UL-14C undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form compounds such as pipecolic acid.
Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.
Substitution: L-lysine can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Pipecolic acid and other oxidized derivatives.
Reduction: Reduced forms of lysine and other amino acids.
Substitution: Substituted lysine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-Lysine-UL-14C has numerous applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of chemical reactions involving lysine.
Biology: Employed in tracing metabolic pathways and understanding protein synthesis and degradation.
Medicine: Utilized in research on amino acid metabolism and the development of therapeutic agents.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes.
Mecanismo De Acción
L-Lysine-UL-14C exerts its effects by being incorporated into proteins and other biomolecules during metabolic processes. The carbon-14 label allows researchers to track the movement and transformation of lysine within biological systems. The primary molecular targets include enzymes involved in lysine metabolism, such as lysine-ketoglutarate reductase and saccharopine dehydrogenase .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine-UL-14C: Another radiolabeled amino acid used in metabolic studies.
L-Leucine-UL-14C: Used to study protein synthesis and degradation.
L-Phenylalanine-UL-14C: Employed in research on amino acid metabolism.
Uniqueness
L-Lysine-UL-14C is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways. Its uniform labeling with carbon-14 makes it particularly useful for detailed metabolic studies and tracing experiments .
Propiedades
Fórmula molecular |
C6H15ClN2O2 |
|---|---|
Peso molecular |
194.60 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino(1,2,3,4,5,6-14C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+2,2+2,3+2,4+2,5+2,6+2; |
Clave InChI |
BVHLGVCQOALMSV-FARCLCJZSA-N |
SMILES isomérico |
[14CH2]([14CH2][14CH2]N)[14CH2][14C@@H]([14C](=O)O)N.Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


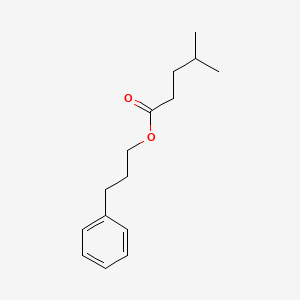
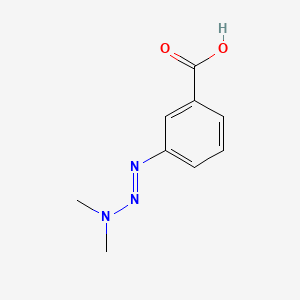
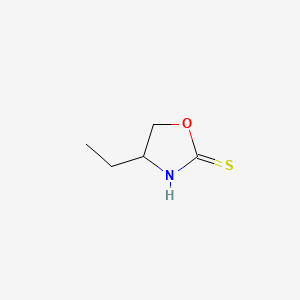
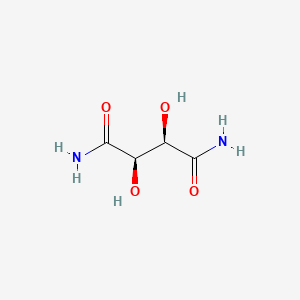
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

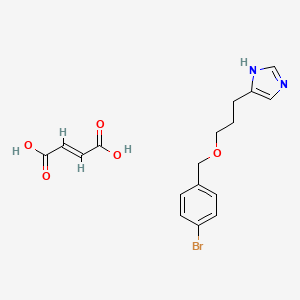
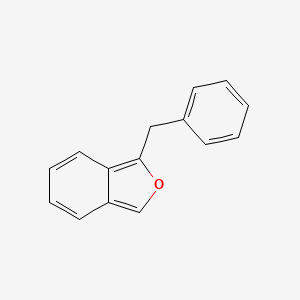
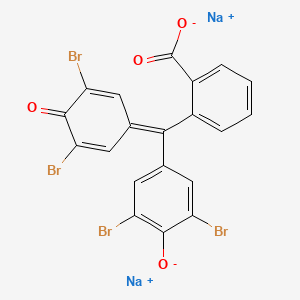
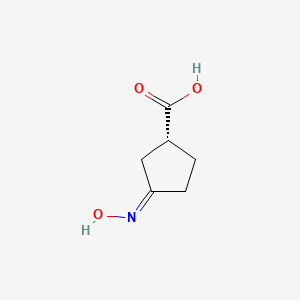
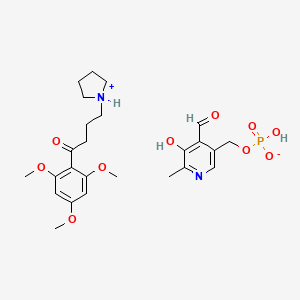

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
